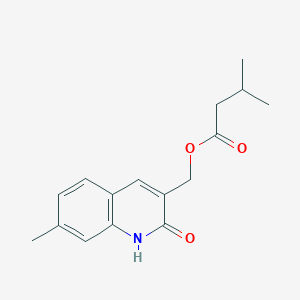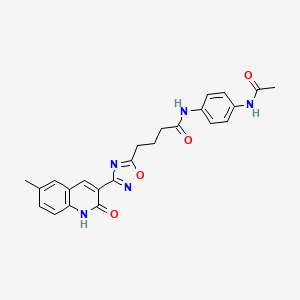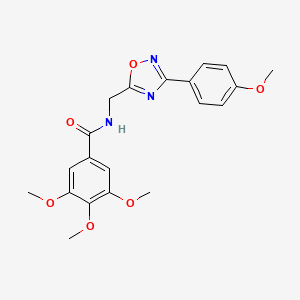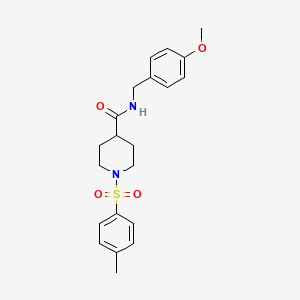
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxy-N-methylbenzamide, also known as Cmpd 7, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxy-N-methylbenzamide 7 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxy-N-methylbenzamide 7 has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxy-N-methylbenzamide 7 in lab experiments is its wide range of biological activities. This makes it a useful tool for investigating the mechanisms of various diseases and for developing new treatments. However, one limitation of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxy-N-methylbenzamide 7 is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxy-N-methylbenzamide 7. One area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Another area of interest is its potential use in the treatment of drug-resistant cancers. Additionally, further research is needed to fully understand the mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxy-N-methylbenzamide 7 and to develop more effective and targeted treatments based on this compound.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxy-N-methylbenzamide 7 involves several steps, including the reaction of 2-hydroxy-6-methoxyquinoline with benzyl chloride to form 2-(benzyl)-6-methoxyquinoline. This is followed by the reaction of the resulting compound with 4-methoxybenzoyl chloride to form N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxy-N-methylbenzamide 7.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxy-N-methylbenzamide 7 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-22(20(24)13-4-6-16(25-2)7-5-13)12-15-10-14-11-17(26-3)8-9-18(14)21-19(15)23/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMJTHULJOVVSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetyl)piperidine-4-carboxamide](/img/structure/B7692570.png)












